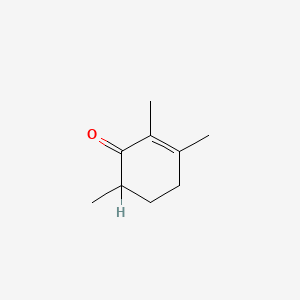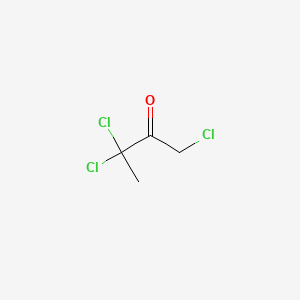
3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one, otherwise known as 3-CAM-I-C, is an organoiodine compound that has been used in scientific research for a variety of applications. It is a white, crystalline solid with a melting point of 85-86°C and a boiling point of 250-251°C. It is soluble in water and organic solvents, and has a low vapor pressure. 3-CAM-I-C has been used in a number of scientific research applications, including as a reagent for the synthesis of other compounds, and as a catalyst for organic reactions.
Applications De Recherche Scientifique
3-CAM-I-C has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 2-iodo-3-methoxy-4-methyl-3-cyclohexylamino-5-methyl-2-penten-1-one. It has also been used as a catalyst for organic reactions, such as the synthesis of N-alkyl-N-aryl-1,2,3-triazoles.
Mécanisme D'action
3-CAM-I-C is an organoiodine compound that acts as a catalyst for organic reactions. It is believed to act by forming a transition state between the reactants and products of the reaction, which facilitates the reaction. This transition state is stabilized by the presence of the iodine atom, which serves to reduce the activation energy of the reaction.
Biochemical and Physiological Effects
3-CAM-I-C has not been studied extensively for its biochemical and physiological effects. However, it is generally believed to be non-toxic, as it does not contain any known toxic compounds. It is also believed to be non-carcinogenic and non-mutagenic.
Avantages Et Limitations Des Expériences En Laboratoire
3-CAM-I-C has several advantages for use in lab experiments. It is soluble in both water and organic solvents, making it easy to work with. It is also relatively stable, with a low vapor pressure and a high melting point. However, it does have some limitations. It is not very reactive, and so it is not suitable for use in reactions that require a high degree of reactivity. It is also expensive, making it less than ideal for use in large-scale experiments.
Orientations Futures
The potential future applications of 3-CAM-I-C are numerous. It could be used as a reagent for the synthesis of other compounds, or as a catalyst for organic reactions. It could also be used in the development of new drugs and therapeutics, or as a tool for studying biological systems. Additionally, it could be used to study the mechanisms of organic reactions, or as a tool for studying the structure and function of proteins. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
Méthodes De Synthèse
3-CAM-I-C is synthesized from the reaction of 3-cyclohexylamino-2-iodobenzene and dimethylcyclohex-2-en-1-one. This reaction is carried out in a solvent, such as dimethylformamide, at a temperature of 80-90°C. The reaction is complete in about two hours and yields a product that is more than 95% pure.
Propriétés
IUPAC Name |
3-(cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22INO/c1-14(2)8-11(13(15)12(17)9-14)16-10-6-4-3-5-7-10/h10,16H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDZBCGLBDCQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)I)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)
![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)


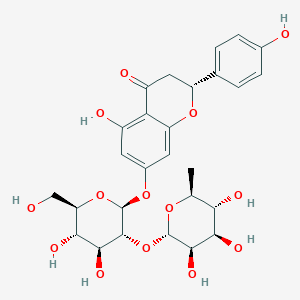
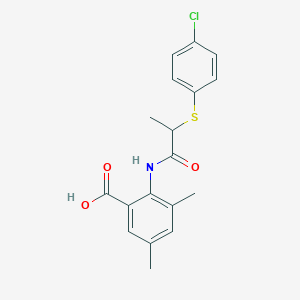

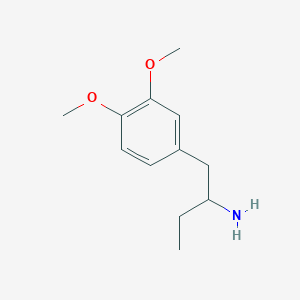

![1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6354526.png)

